![molecular formula C17H20O2 B14447395 1,1'-[(2-Ethoxyethoxy)methylene]dibenzene CAS No. 75116-74-4](/img/structure/B14447395.png)
1,1'-[(2-Ethoxyethoxy)methylene]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two benzene rings connected by a methylene bridge, which is further substituted with an ethoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl Ether: Similar structure but lacks the ethoxyethoxy group.
Benzyl Alcohol: Contains a hydroxyl group instead of the ethoxyethoxy group.
Benzaldehyde: Contains an aldehyde group instead of the ethoxyethoxy group.
Uniqueness
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
75116-74-4 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
[2-ethoxyethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-2-18-13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
Clé InChI |
HACUVYHJTCFAMX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)


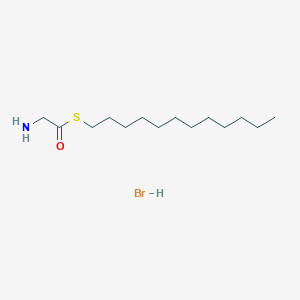


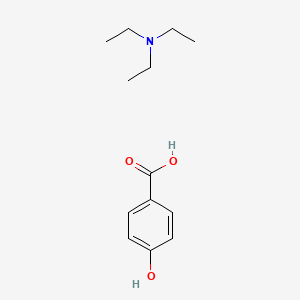

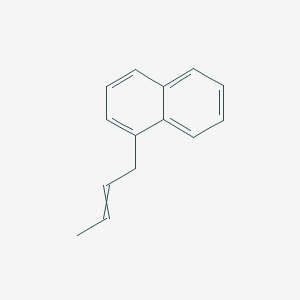

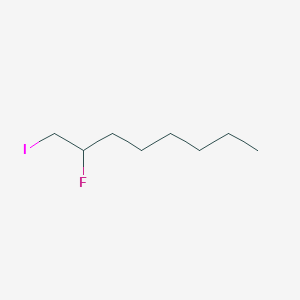
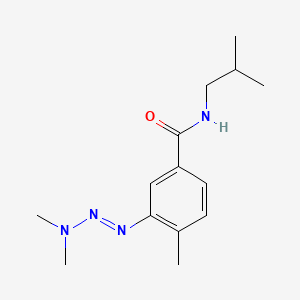
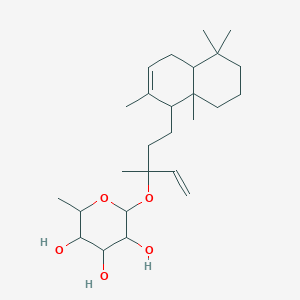
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
